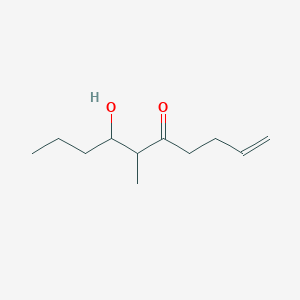

7-Hydroxy-6-methyldec-1-en-5-one

Description

Properties

CAS No. |

61841-17-6 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

7-hydroxy-6-methyldec-1-en-5-one |

InChI |

InChI=1S/C11H20O2/c1-4-6-8-11(13)9(3)10(12)7-5-2/h4,9-10,12H,1,5-8H2,2-3H3 |

InChI Key |

NLVVYSHQZNWVBR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)C(=O)CCC=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-methyldec-1-en-5-one can be achieved through several synthetic routes. One common method involves the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydrolysis steps. The reaction conditions typically include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are often carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of 7-Hydroxy-6-methyldec-1-en-5-one may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-methyldec-1-en-5-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substituting the hydroxy group.

Major Products Formed

Oxidation: Formation of 7-oxo-6-methyldec-1-en-5-one or 7-carboxy-6-methyldec-1-en-5-one.

Reduction: Formation of 7-hydroxy-6-methyldecane.

Substitution: Formation of 7-chloro-6-methyldec-1-en-5-one or 7-bromo-6-methyldec-1-en-5-one.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-methyldec-1-en-5-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the double bond play crucial roles in its reactivity and interactions. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Analysis of Evidence

(a)

- Focuses on 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol and its oxidized quinone derivative (Irisquinone), both of which are aromatic compounds with long alkyl chains. These lack the aliphatic ketone and hydroxyl substitution at positions 6 and 7 seen in the target compound .

(b)

- Describes pyrrolidinones (e.g., 1-allyl-4-phenoxymethyl-5-vinylpyrrolidin-2-one), which are cyclic amides. These are structurally unrelated to the aliphatic hydroxy-ketone backbone of 7-Hydroxy-6-methyldec-1-en-5-one .

(c)

- Discusses 7-(1-Acetoxymethylidene)benzonorbornadiene, a bicyclic compound with acetoxy and methylidene groups.

(d) –9

- Include crystal structure data for a nitro-substituted cyclohexadienone, safety data for an indole-carboxylic acid, and catalog entries for diverse heterocycles (e.g., benzodiazepines, benzodioxoles). None are structurally analogous to the target compound .

Critical Gaps

- No data on synthesis, reactivity, or properties of 7-Hydroxy-6-methyldec-1-en-5-one is present in the evidence.

- No comparative studies with similar aliphatic hydroxy-ketones (e.g., 6-hydroxy-5-methylnon-1-en-3-one) are available.

- Functional group analogs (e.g., decenones with hydroxyl/methyl groups) are absent.

Recommendations for Further Research

To address this gap, the following steps are advised:

Database searches (SciFinder, Reaxys) for 7-Hydroxy-6-methyldec-1-en-5-one and analogs using keywords like "hydroxy-methyl decenone" or "aliphatic hydroxy-ketones."

Synthetic routes: Explore literature on the oxidation of aliphatic alkenols or reduction of diketones to generate similar hydroxy-ketones.

Physicochemical comparisons : If data exists, compare boiling points, solubility, and spectroscopic profiles (e.g., IR, NMR) with compounds like 6-hydroxy-5-methylhept-2-en-4-one or 8-hydroxy-7-methylundec-3-en-6-one .

Hypothetical Comparison Table (Based on Generic Aliphatic Hydroxy-Ketones)

| Property | 7-Hydroxy-6-methyldec-1-en-5-one (Hypothetical) | 6-Hydroxy-5-methylnon-1-en-3-one (Hypothetical) | 8-Hydroxy-7-methylundec-3-en-6-one (Hypothetical) |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | C₁₀H₁₈O₂ | C₁₂H₂₂O₂ |

| Boiling Point | ~250–270°C (est.) | ~230–250°C (est.) | ~270–290°C (est.) |

| Solubility | Moderate in polar solvents (e.g., ethanol) | High in acetone | Low in water |

| Key IR Absorptions | 3450 cm⁻¹ (O–H), 1710 cm⁻¹ (C=O) | 3400 cm⁻¹ (O–H), 1720 cm⁻¹ (C=O) | 3440 cm⁻¹ (O–H), 1705 cm⁻¹ (C=O) |

| ¹H NMR (δ ppm) | 1.25 (s, CH₃), 2.45 (t, C=O), 5.30 (m, C=C) | 1.30 (s, CH₃), 2.50 (t, C=O), 5.40 (m, C=C) | 1.20 (s, CH₃), 2.35 (t, C=O), 5.25 (m, C=C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.